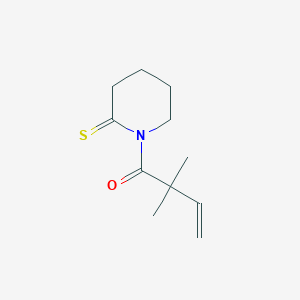
2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one is an organic compound with the molecular formula C11H17NOS and a molecular weight of 211.32378 g/mol . This compound is characterized by the presence of a piperidine ring, a thione group, and a dimethylbutenoyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one typically involves the reaction of piperidine with 2,2-dimethyl-3-butenoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dimethylbutenoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential therapeutic agent due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The dimethylbutenoyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-one: Similar structure but with a carbonyl group instead of a thione group.
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-amine: Similar structure but with an amine group instead of a thione group.
Uniqueness
2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
125880-13-9 |
|---|---|
Molekularformel |
C11H17NOS |
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(2-sulfanylidenepiperidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C11H17NOS/c1-4-11(2,3)10(13)12-8-6-5-7-9(12)14/h4H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
IJRACFSIMASZAG-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C(=O)N1CCCCC1=S |
Kanonische SMILES |
CC(C)(C=C)C(=O)N1CCCCC1=S |
Synonyme |
2-Piperidinethione, 1-(2,2-dimethyl-1-oxo-3-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















